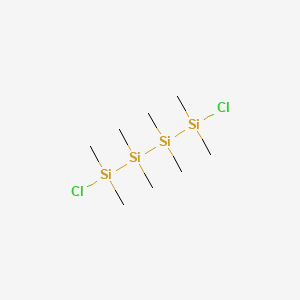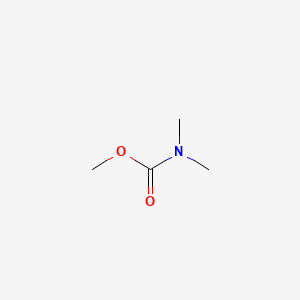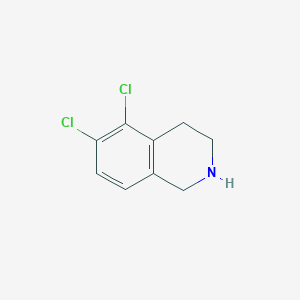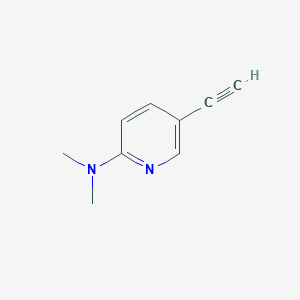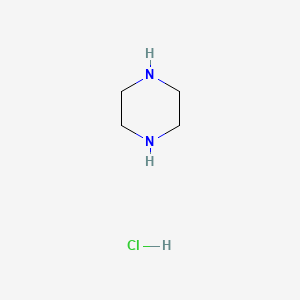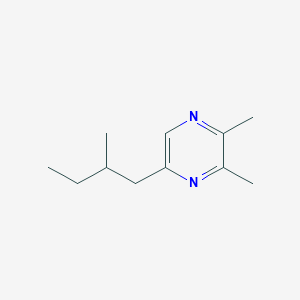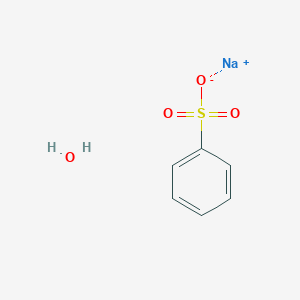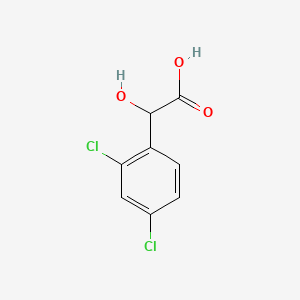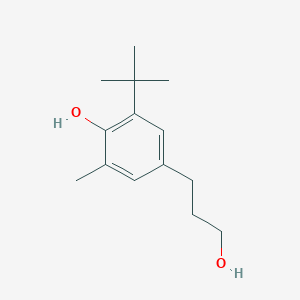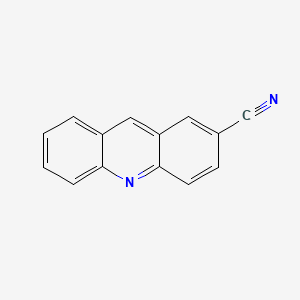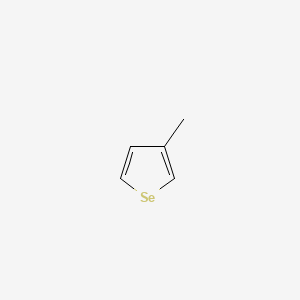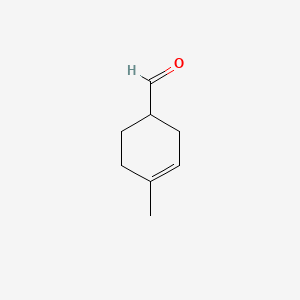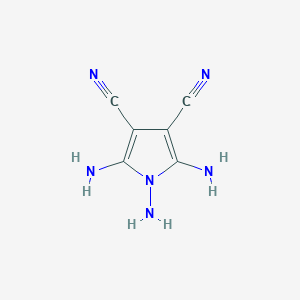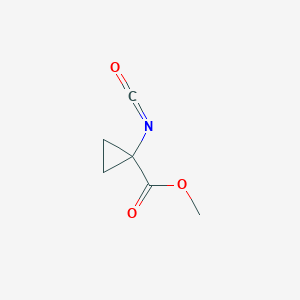
Methyl 1-isocyanatocyclopropane-1-carboxylate
Overview
Description
Methyl 1-isocyanatocyclopropane-1-carboxylate: is an organic compound with the molecular formula C6H7NO3 and a molecular weight of 141.12 g/mol . This compound features a cyclopropane ring substituted with an isocyanate group and a methyl ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclopropanation Reaction: The synthesis of methyl 1-isocyanatocyclopropane-1-carboxylate typically begins with the cyclopropanation of an appropriate alkene using a carbenoid reagent. This step forms the cyclopropane ring.
Isocyanation: The cyclopropane derivative is then subjected to isocyanation using phosgene or a similar reagent to introduce the isocyanate group.
Esterification: Finally, the compound undergoes esterification with methanol to form the methyl ester group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 1-isocyanatocyclopropane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Ureas, carbamates, or other substituted derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 1-isocyanatocyclopropane-1-carboxylate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Probes: The compound is used in the development of biological probes to study enzyme activity and protein interactions.
Drug Development: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: this compound is used in the production of specialty polymers and resins with unique properties.
Coatings and Adhesives: The compound is utilized in the formulation of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of methyl 1-isocyanatocyclopropane-1-carboxylate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The isocyanate group is highly reactive and can form stable urea or carbamate linkages with amines and alcohols, respectively. This reactivity is exploited in various applications, including enzyme inhibition and protein modification .
Comparison with Similar Compounds
Methyl 1-aminocyclopropanecarboxylate: This compound is structurally similar but contains an amino group instead of an isocyanate group.
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring structure but differ in their functional groups, leading to varied reactivity and applications.
Uniqueness: Methyl 1-isocyanatocyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring, an isocyanate group, and a methyl ester group. This combination imparts distinct reactivity and versatility, making it valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
methyl 1-isocyanatocyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-10-5(9)6(2-3-6)7-4-8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUNRHSIPLLHEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544326 | |
| Record name | Methyl 1-isocyanatocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76126-48-2 | |
| Record name | Methyl 1-isocyanatocyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76126-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-isocyanatocyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30544326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


